molecular formula C8H9FN2O B2734366 3-Fluoro-4-methylbenzamide oxime CAS No. 238742-80-8

3-Fluoro-4-methylbenzamide oxime

Cat. No. B2734366
CAS RN: 238742-80-8
M. Wt: 168.171
InChI Key: RCNTZYAQXVFCBQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzamide oxime is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . Its IUPAC name is 3-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide .


Synthesis Analysis

The synthesis of oximes like 3-Fluoro-4-methylbenzamide oxime often involves the condensation or oxidation of other compounds . For instance, a new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-methylbenzamide oxime is 1S/C8H9FN2O/c1-5-2-3-6 (4-7 (5)9)8 (10)11-12/h2-4,8H,10H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Fluoro-4-methylbenzamide oxime has a melting point of 105-107 degrees Celsius . It is also characterized by its molecular weight of 168.17 .

Scientific Research Applications

1. Fluorinated Benzamides in Drug Design

Fluorinated compounds, such as fluorobenzamides, are pivotal in drug design due to their pharmacokinetic properties and ability to enhance drug-target interactions. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, membrane permeability, and binding affinity towards biological targets. For example, the study of fluorinated aldehyde-containing prosthetic groups for cyclic RGD peptides highlights the impact of fluorine on drug design, particularly in enhancing the specificity and efficacy of radiotracers in positron emission tomography (PET) imaging (Glaser et al., 2008).

2. Catalysis and Green Chemistry

Fluorinated benzamides have been explored for their catalytic roles in various organic transformations. The iron-catalyzed, fluoroamide-directed C-H fluorination exemplifies the utility of fluorinated benzamides in facilitating selective and efficient fluorination reactions, a key transformation in organic synthesis and material science (Groendyke et al., 2016).

3. Photocatalysis and Environmental Applications

The study on photocatalytic degradation of propyzamide showcases the potential environmental applications of fluorinated benzamides. While the focus is on the degradation of a specific herbicide, the underlying principles of photocatalysis can be applied to a wide range of pollutants, suggesting that fluorinated benzamides could play a role in environmental remediation efforts (Torimoto et al., 1996).

4. Material Science and Electrochemistry

The electrochemical properties of ionic liquids containing fluorinated compounds, such as 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, reveal the significance of fluorinated benzamides in the development of new materials and electrolytes. These studies contribute to the advancement of batteries, supercapacitors, and other electrochemical devices (Xiao & Johnson, 2003).

Safety And Hazards

3-Fluoro-4-methylbenzamide oxime is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNTZYAQXVFCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzamide oxime

CAS RN

238742-80-8
Record name 238742-80-8
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